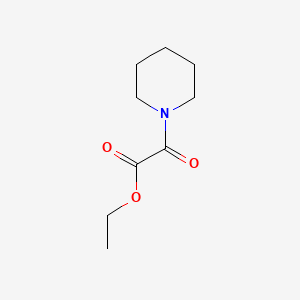

Ethyl 1-piperidineglyoxylate

説明

Contextualization of Alpha-Keto Esters in Contemporary Organic Synthesis

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement of functional groups makes them highly versatile building blocks in organic synthesis. The electrophilic nature of both the ketone and the ester carbonyl groups allows them to participate in a wide variety of chemical reactions.

These compounds are valuable precursors for the synthesis of other important molecules, including α-hydroxy acids and α-amino acids, which are fundamental to many biological processes. nih.gov The reactivity of α-keto esters enables their use in numerous synthetic transformations, such as nucleophilic additions, reductions, and esterification reactions. nih.gov Their stability and ease of handling further contribute to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and natural product analogs. nih.gov

Modern synthetic methods continue to be developed for the efficient and environmentally friendly production of α-keto esters. These methods include the oxidation of corresponding α-hydroxy acids, which aligns with the principles of green chemistry. nih.gov

The Significance of Piperidine (B6355638) Scaffolds in Molecular Design

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and drug design. youtube.com Its prevalence in a vast number of pharmaceuticals underscores its importance. acs.orgwikipedia.org The incorporation of a piperidine moiety into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity. wikipedia.orgcymitquimica.com

Furthermore, the piperidine scaffold can enhance the biological activity and selectivity of a drug candidate. wikipedia.orgcymitquimica.com It can also improve a compound's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. wikipedia.org Research has shown that introducing piperidine structures can even mitigate certain toxicities. wikipedia.org The conformational flexibility of the piperidine ring allows it to interact favorably with biological targets, making it a key component in the design of new therapeutic agents. acs.orgcymitquimica.com

Overview of Key Research Trajectories for Ethyl 1-piperidineglyoxylate

A comprehensive overview of the key research trajectories for this compound cannot be constructed at this time due to the lack of specific published research focusing on this compound. While its constituent parts, the ethyl keto-ester and the piperidine ring, are individually significant in chemical synthesis and medicinal chemistry, the combined molecule does not appear to be a subject of extensive study in the available scientific literature. Therefore, detailing its specific applications, reaction pathways, and synthetic utility is not currently possible.

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-oxo-2-piperidin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-6-4-3-5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBDXHCMVYVJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201157 | |

| Record name | Ethyl 1-piperidineoxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53074-96-7 | |

| Record name | Ethyl α-oxo-1-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53074-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxo(piperidin-1-yl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053074967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl Oxo(Piperidin-1-Yl)Acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 1-piperidineoxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-piperidineoxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL OXO(PIPERIDIN-1-YL)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7IIF4X1TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 1 Piperidineglyoxylate

Established Reaction Pathways for Glyoxylate (B1226380) Derivative Synthesis

The synthesis of ethyl 1-piperidineglyoxylate has traditionally been achieved through straightforward acylation reactions using readily available starting materials. Two of the most common and well-established pathways involve the reaction of piperidine (B6355638) with either diethyl oxalate (B1200264) or ethyl oxalyl chloride.

The reaction between a secondary amine like piperidine and diethyl oxalate typically yields an oxamic ester. stackexchange.comechemi.com This condensation reaction is a standard method for forming N-substituted α-ketoamides. When piperidine is treated with diethyl oxalate, one of the ester groups undergoes nucleophilic acyl substitution by the piperidine nitrogen, leading to the formation of this compound and ethanol (B145695) as a byproduct. Careful control of reaction conditions, particularly stoichiometry, is crucial to favor the formation of the desired mono-acylated product and prevent the formation of the symmetrical diamide (B1670390), N,N'-oxalyldipiperidine. stackexchange.com

Alternatively, a more reactive acylating agent, ethyl oxalyl chloride, can be employed. orgsyn.org This method involves the acylation of piperidine in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid generated during the reaction. orgsyn.orgstackexchange.com The high reactivity of the acyl chloride allows the reaction to proceed efficiently, often at low temperatures, to afford the target α-keto ester. The choice of solvent, typically an inert one like dichloromethane (B109758), and the base is critical for achieving high yields. orgsyn.orgstackexchange.com

Table 1: Comparison of Established Synthetic Pathways

| Feature | Reaction with Diethyl Oxalate | Reaction with Ethyl Oxalyl Chloride |

|---|---|---|

| Piperidine Reactant | Piperidine | Piperidine |

| Acylating Agent | Diethyl oxalate | Ethyl oxalyl chloride |

| Key Conditions | Typically requires heating; stoichiometry control is critical to avoid diamide formation. stackexchange.comechemi.com | Requires a base (e.g., pyridine) to scavenge HCl; often run at 0°C to ambient temperature. orgsyn.org |

| Byproducts | Ethanol | Pyridinium hydrochloride |

| Advantages | Diethyl oxalate is less expensive and less hazardous than ethyl oxalyl chloride. | High reactivity of acyl chloride leads to faster reaction times and often higher yields. orgsyn.org |

| Disadvantages | Potential for double acylation to form N,N'-oxalyldipiperidine; may require forcing conditions. stackexchange.com | Ethyl oxalyl chloride is a corrosive lachrymator and moisture-sensitive. orgsyn.org |

Novel Catalytic Approaches and Reagent Systems in Alpha-Keto Ester Formation

Modern synthetic chemistry has seen the development of novel catalytic systems for the formation of α-keto esters and related structures, moving beyond classical stoichiometric reagents. While not all have been specifically applied to this compound, they represent the forefront of synthetic methodology in this area.

One innovative approach is the transition metal-catalyzed C–H acylation using ethyl chlorooxoacetate. For instance, a platinum-catalyzed method has been developed for the selective C–H acylation of 2-aryloxypyridines, providing an efficient route to introduce an α-keto ester functional group without decarbonylative side reactions. acs.org Such strategies offer the potential for more direct and atom-economical syntheses by activating C-H bonds.

Copper-catalyzed reactions have also emerged as powerful tools. Methods include the aerobic oxidative esterification of acetophenones with alcohols using molecular oxygen, which provides a broad range of α-ketoesters. organic-chemistry.org Another copper-catalyzed strategy enables the synthesis of α-ketoamides from terminal alkynes through an oxidative amidation-diketonization process. organic-chemistry.org These methods utilize readily available starting materials and often employ environmentally benign oxidants like air or molecular oxygen. organic-chemistry.org

More recently, iron catalysis has been explored for N-H insertion reactions. An efficient method using iron(II) triflate as a catalyst enables the intermolecular N-H insertion at the intercarbonylic position of malonate-derived iodonium (B1229267) ylides. acs.org This approach facilitates the functionalization of a wide array of amines under exceptionally mild conditions and with short reaction times, highlighting the potential of earth-abundant metals in C-N bond formation. acs.org

Table 2: Overview of Novel Catalytic Approaches in α-Keto Ester and Amide Synthesis

| Catalytic System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Platinum | C-H Acylation | 2-Aryloxypyridines, Ethyl Chlorooxoacetate | Oxidant-free and additive-free; avoids decarbonylation side reactions. acs.org |

| Copper | Oxidative Esterification | Acetophenones, Alcohols | Uses molecular oxygen as the oxidant; broad substrate scope. organic-chemistry.org |

| Copper | Oxidative Amidation | Terminal Alkynes, Amines | Utilizes O2 as both oxidant and an oxygen source. organic-chemistry.org |

| Iron | N-H Insertion | Amines, Malonate-derived Iodonium Ylides | Uses a simple iron catalyst; very mild conditions and short reaction times. acs.org |

Optimization Strategies for Yield and Selectivity in this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize product yield and purity while minimizing side-product formation. The strategies differ depending on the chosen synthetic pathway.

For the synthesis utilizing diethyl oxalate , the primary challenge is preventing the formation of the N,N'-oxalyldipiperidine by-product. stackexchange.comechemi.com Key optimization parameters include:

Stoichiometry: Using a controlled excess of diethyl oxalate relative to piperidine can help favor the mono-acylation product. Conversely, adding the amine slowly to an excess of the oxalate ester can also suppress the formation of the double-addition product.

Temperature and Reaction Time: While heating may be necessary to drive the reaction to completion, prolonged reaction times or excessive temperatures can promote side reactions. Monitoring the reaction progress via techniques like TLC or GC-MS is crucial to determine the optimal endpoint.

Removal of Byproduct: The ethanol generated during the reaction can establish an equilibrium. In some systems, removal of the alcohol can help drive the reaction forward, although this is less common in simple batch preparations.

When using the more reactive ethyl oxalyl chloride , optimization focuses on controlling the reactivity and ensuring complete reaction. orgsyn.org

Choice and Amount of Base: A non-nucleophilic base like pyridine or a tertiary amine (e.g., triethylamine) is essential to neutralize the HCl byproduct. stackexchange.com Using a slight excess of the base ensures the reaction medium does not become acidic, which could protonate the piperidine, rendering it non-nucleophilic.

Temperature Control: The reaction is highly exothermic. Adding the acyl chloride dropwise to a cooled solution (e.g., 0 °C) of piperidine and the base is critical to prevent side reactions and decomposition of the product or reagent. orgsyn.org

Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or diethyl ether are ideal. They are inert to the highly reactive acyl chloride and effectively dissolve the reactants. orgsyn.orgstackexchange.com

Table 3: Optimization Parameters for this compound Synthesis

| Pathway | Parameter | Variation | Effect on Yield and Selectivity |

|---|---|---|---|

| Diethyl Oxalate | Reagent Ratio (Piperidine:Oxalate) | 1:1 vs. 1:>1 | Using excess oxalate can suppress diamide formation and increase the yield of the desired mono-amide. stackexchange.com |

| Temperature | Ambient vs. Reflux | Higher temperatures increase reaction rate but may also increase the rate of side-product formation. | |

| Ethyl Oxalyl Chloride | Temperature | 0 °C vs. Room Temperature | Low-temperature addition of the acyl chloride is crucial to control the exothermic reaction and improve selectivity. orgsyn.org |

| Base | Pyridine vs. Triethylamine | The choice of base can influence reaction rate and ease of workup; both serve to neutralize HCl. stackexchange.com | |

| Solvent | Dichloromethane vs. other aprotic solvents | The solvent must be inert and anhydrous to prevent reaction with the acyl chloride. orgsyn.org |

Mechanistic Investigations of Ethyl 1 Piperidineglyoxylate Reactivity

Unimolecular Gas-Phase Elimination Kinetics and Thermodynamics

The gas-phase elimination kinetics of Ethyl 1-piperidineglyoxylate have been investigated in a static reaction vessel under homogeneous, unimolecular, and first-order rate law conditions. Current time information in Tiranë, AL.researchgate.net These studies were conducted over a temperature range of 270–415°C and pressures of 37–114 Torr, utilizing toluene (B28343) as a free radical suppressor to ensure the integrity of the unimolecular processes. Current time information in Tiranë, AL.researchgate.net

The equations are as follows:

For CO2 elimination: log k(s⁻¹) = (12.00 ± 0.30) - (191.2 ± 3.9) kJ mol⁻¹ / (2.303 RT) Current time information in Tiranë, AL.

For CO elimination: log k(s⁻¹) = (12.60 ± 0.09) - (210.7 ± 1.2) kJ mol⁻¹ / (2.303 RT) Current time information in Tiranë, AL.

From these equations, the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, Ea) can be established.

| Reaction Pathway | log A (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| CO₂ Elimination | 12.00 ± 0.30 | 191.2 ± 3.9 |

| CO Elimination | 12.60 ± 0.09 | 210.7 ± 1.2 |

| Overall | 12.22 ± 0.26 | 193.4 ± 3.4 |

The kinetic and thermodynamic data suggest three distinct mechanistic pathways for the elimination reactions of 2-oxo-carboxylic acid esters like this compound. Current time information in Tiranë, AL.researchgate.net The decomposition of this compound specifically occurs via two parallel reactions, distinguished by the gaseous molecule eliminated. Current time information in Tiranë, AL.

Decarboxylation Pathway: This pathway involves the elimination of CO2.

Decarbonylation Pathway: This pathway involves the elimination of CO.

The presence of these parallel and competitive homogeneous decomposition pathways highlights the complex reactivity of this class of esters. Current time information in Tiranë, AL.

The kinetic behavior of this compound has been studied in comparison with other ethyl esters of 2-oxo-carboxylic acids containing different electron-withdrawing substituents. Current time information in Tiranë, AL.researchgate.net Specifically, comparisons were made with Ethyl oxalyl chloride and Ethyl benzoyl formate. Current time information in Tiranë, AL. This comparative analysis helps to understand the electronic effect of the substituent attached to the carbonyl group on the reaction mechanism and rates. For instance, the nature of the substituent (piperidyl, chloro, or phenyl) influences the activation parameters and the preference for one elimination pathway over another. Current time information in Tiranë, AL.

| Compound | Reaction Pathway | log A (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| This compound | CO₂ Elimination | 12.00 | 191.2 |

| CO Elimination | 12.60 | 210.7 | |

| Overall | 12.22 | 193.4 | |

| Ethyl oxalyl chloride | Overall | 13.22 | 179.4 |

| Ethyl benzoyl formate | CO₂ Elimination | 12.89 | 203.8 |

| CO Elimination | 13.39 | 213.3 | |

| Overall | 13.24 | 205.8 |

Data sourced from Reyes et al. (2011). Current time information in Tiranë, AL.

Reaction Mechanisms in Solution-Phase Transformations

While the gas-phase reactivity of this compound has been documented, detailed mechanistic investigations of its transformations in the solution phase are not extensively covered in the searched literature. Generally, esters in solution can undergo reactions such as acid- or base-catalyzed hydrolysis (saponification). chemistrysteps.comlibretexts.orgchemguide.co.ukmasterorganicchemistry.com These reactions typically proceed via a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate. masterorganicchemistry.com However, specific mechanistic studies detailing the kinetics, intermediates, and transition states for this compound in solution-phase reactions were not identified in the available research.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of complex organic molecules. researchgate.net For related ester systems, theoretical calculations have been used to estimate kinetic and thermodynamic parameters, map potential energy surfaces, and characterize the geometries of transition states. researchgate.net These computational studies can support or elucidate mechanistic proposals derived from experimental data, such as suggesting a concerted, non-synchronous process involving cyclic transition states. researchgate.net While this approach is well-suited for studying this compound, specific computational studies detailing its reaction mechanisms were not found in the search results.

Bond Evolution Theory (BET) is a computational method used to analyze the flow of electron density throughout a chemical reaction, providing a detailed description of bond formation and cleavage. beilstein-journals.org By examining the topology of the electron localization function (ELF), BET can identify the precise sequence of chemical events, such as the formation of specific bonds or the restoration of lone pairs, along a reaction pathway. beilstein-journals.org This technique allows for an unambiguous description of the reaction mechanism, dividing it into distinct structural stability domains. beilstein-journals.org While BET has been successfully applied to elucidate the complex cyclocondensation mechanisms of other ethyl ester derivatives, a specific study utilizing BET to analyze the reactivity of this compound was not found in the reviewed literature. beilstein-journals.org

Exploration of Potential Energy Surfaces and Transition States

The reactivity of a chemical compound is fundamentally governed by its potential energy surface (PES), a multidimensional landscape that maps the potential energy of the system as a function of the spatial arrangement of its atoms. researchgate.netnih.gov Key features of a PES are its minima, which correspond to stable molecules (reactants and products), and its saddle points, which represent the highest energy points on the lowest energy path between reactants and products. researchgate.net These saddle points are known as transition states, and the energy required to reach a transition state from the reactant state is the activation energy, a critical factor in determining the rate of a reaction. evitachem.comacs.org

Computational chemistry provides powerful tools for exploring potential energy surfaces and locating transition states. nih.govchemrxiv.org Methods like Density Functional Theory (DFT) are used to calculate the geometries and energies of reactants, products, and transition states, providing a detailed picture of the reaction mechanism. nih.govimist.ma Experimental kinetics studies, on the other hand, provide macroscopic rate data that can be used to derive activation parameters, offering an indirect but crucial measure of the transition state's energy. researchgate.net

In the case of this compound, gas-phase elimination kinetics have been investigated, providing valuable insight into the energetic landscape of its decomposition. researchgate.net These studies reveal that the compound undergoes unimolecular elimination through at least two distinct pathways, each with its own characteristic transition state and activation energy. The reactions are found to be homogeneous, unimolecular, and follow a first-order rate law. researchgate.net

The thermal decomposition of this compound was studied over a temperature range of 270-415°C. researchgate.net Two primary competing elimination reactions were identified: one involving the loss of carbon dioxide (CO2) and another involving the loss of carbon monoxide (CO). researchgate.net The experimental Arrhenius equations, which relate the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A), were determined for each pathway. researchgate.net

The Arrhenius equation is given by:

where:

k is the rate constant

A is the pre-exponential factor (related to the frequency of collisions in the correct orientation)

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

The experimentally determined Arrhenius parameters for the two decomposition pathways of this compound are summarized in the table below. researchgate.net

| Decomposition Pathway | log k (s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |

| Loss of CO₂ | (12.00 ± 0.30) - (191.2 ± 3.9) / (2.303 RT) | 191.2 ± 3.9 |

| Loss of CO | (12.60 ± 0.09) - (210.7 ± 1.2) / (2.303 RT) | 210.7 ± 1.2 |

| Overall Reaction | (12.22 ± 0.26) - (193.4 ± 3.4) / (2.303 RT) | 193.4 ± 3.4 |

Table 1: Experimental Arrhenius Parameters for the Gas-Phase Elimination of this compound. Data sourced from Chuchani et al. researchgate.net

These data indicate that the pathway leading to the elimination of CO₂ has a lower activation energy (191.2 kJ mol⁻¹) compared to the pathway for CO elimination (210.7 kJ mol⁻¹). researchgate.net This suggests that on the potential energy surface of the reaction, the transition state for CO₂ loss is energetically more accessible than the transition state for CO loss. Consequently, the decarboxylation reaction is the kinetically favored process under these conditions.

Further theoretical studies using methods like DFT would be necessary to fully characterize the three-dimensional structures of these transition states, including bond lengths and angles, and to map the intrinsic reaction coordinates (IRCs) that connect the reactants to the products via these transition states. academicjournals.orgresearchgate.net Such studies would provide a more complete and detailed understanding of the potential energy surface governing the reactivity of this compound.

Advanced Applications of Ethyl 1 Piperidineglyoxylate in Chemical Disciplines

Utilization as a Versatile Synthetic Intermediate

The molecular structure of Ethyl 1-piperidineglyoxylate, featuring a piperidine (B6355638) ring and an ethyl glyoxylate (B1226380) moiety, suggests its potential as a versatile building block in organic synthesis. The reactivity of the α-ketoester functionality allows for a variety of chemical transformations, making it a candidate for the synthesis of more complex molecules.

Precursor in the Synthesis of Complex Heterocyclic Systems

While direct and detailed examples of this compound being used as a precursor for complex heterocyclic systems are not extensively documented in readily available scientific literature, the structural motifs present in the molecule are commonly found in various heterocyclic compounds. The piperidine ring is a fundamental saturated heterocycle present in numerous natural products and pharmacologically active compounds. The glyoxylate functional group offers a reactive handle for cyclization reactions, which are pivotal in the construction of heterocyclic rings. Theoretical synthetic pathways could involve the reaction of the α-keto group or the ester with other bifunctional molecules to form new heterocyclic frameworks. However, specific, published examples detailing these transformations with this compound are scarce.

Structural and Mechanistic Studies of Non-Peptide Ligand-Protein Interactions

The study of how small molecules, or non-peptide ligands, interact with proteins is crucial for drug discovery and understanding biological processes. The potential for this compound to be involved in such studies is explored below, with a focus on cyclophilins.

Investigation of Binding Modes and Conformational Dynamics with Cyclophilins

Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase activity and are involved in various cellular processes. They are also the target of the immunosuppressive drug cyclosporin (B1163) A. The binding of ligands to cyclophilins can modulate their activity and is an area of active research. While there is no direct evidence in the available literature of studies investigating the binding of this compound to cyclophilins, the general principles of ligand-protein interactions would apply. Such an investigation would likely involve techniques like X-ray crystallography or NMR spectroscopy to determine the binding mode and any conformational changes in the protein upon ligand binding. Computational methods, such as molecular docking and molecular dynamics simulations, could also be employed to predict binding affinity and explore the dynamics of the interaction.

Spectroscopic Monitoring of Enzymatic Processes in the Presence of the Compound

Spectroscopic techniques are powerful tools for monitoring enzymatic reactions in real-time. Methods like mass spectrometry can be used to observe the enzymatic hydrolysis of substrates and the effect of inhibitors. While there are no specific reports of using this compound in such studies, one could envision scenarios where it or its derivatives could act as substrates or inhibitors for certain enzymes. The progress of the enzymatic reaction could then be monitored by observing the change in the concentration of the compound or the formation of products over time using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or mass spectrometry.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are foundational to understanding the electronic structure of a molecule, which in turn dictates its reactivity. ornl.govepfl.ch These ab initio methods solve the Schrödinger equation to describe the distribution of electrons within the molecule, providing a detailed picture of chemical bonding and electron density. ornl.govepfl.ch The interaction and arrangement of these electrons are the primary determinants of a molecule's physical and chemical properties. ornl.gov

For ethyl 1-piperidineglyoxylate, these calculations can elucidate key features of its reactivity profile. A central concept in this analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most loosely held electrons. A molecule with a high-energy HOMO is more willing to donate electrons, making it a better nucleophile. nih.gov

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is capable of accepting electrons. A low-energy LUMO indicates a greater propensity to accept electrons, characteristic of an electrophile. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov

Furthermore, quantum chemical methods like molecular electrostatic potential (MEP) mapping can identify the electrophilic and nucleophilic sites within the molecule. nih.gov The MEP plot uses a color scale to visualize the electrostatic potential on the molecule's surface, with red areas indicating negative potential (nucleophilic, electron-rich regions) and blue areas indicating positive potential (electrophilic, electron-poor regions). nih.gov For this compound, the oxygen atoms of the glyoxylate (B1226380) group would be expected to show a negative potential, making them likely sites for electrophilic attack. mdpi.com

Kinetic Simulations and Prediction of Reaction Pathways

Kinetic simulations are used to model the dynamic evolution of a chemical reaction over time, predicting the most probable reaction pathways and their corresponding rates. nih.govnih.gov These models are crucial for understanding complex reaction mechanisms, such as thermal decomposition. nih.gov

Studies on the gas-phase elimination kinetics of this compound have shown that the compound undergoes a unimolecular decomposition process when heated. researchgate.net The reaction, studied in a static system over a temperature range of 373-413°C, follows a first-order rate law and is believed to proceed via a six-membered cyclic transition state, a common mechanism for the thermal decomposition of esters. researchgate.net

Kinetic analysis revealed that the decomposition of this compound proceeds through two competing mechanistic pathways:

Decarboxylation: Elimination of carbon dioxide (CO2).

Decarbonylation: Elimination of carbon monoxide (CO). researchgate.net

Thermodynamic Analysis of Reaction Energetics

Thermodynamic analysis focuses on the energy changes associated with a chemical reaction, determining its feasibility and the stability of reactants and products. cetjournal.it Key parameters derived from this analysis include activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy (ΔG). cetjournal.it

For the unimolecular gas-phase elimination of this compound, the energetics have been described using the Arrhenius equation, which relates the reaction rate constant (k) to the activation energy and temperature. researchgate.net The experimental data provides the necessary parameters to quantify the thermodynamics of the two competing decomposition pathways. researchgate.net

The Arrhenius equations for the decomposition are as follows:

For CO2 Elimination: log k (s⁻¹) = (12.00 ± 0.30) - (191.2 ± 3.9) kJ mol⁻¹ / (2.303 RT) researchgate.net

For CO Elimination: log k (s⁻¹) = (12.60 ± 0.09) - (210.7 ± 1.2) kJ mol⁻¹ / (2.303 RT) researchgate.net

From these equations, the activation energy for the elimination of CO2 is approximately 191.2 kJ/mol, while for the elimination of CO it is higher, at 210.7 kJ/mol. researchgate.net This indicates that the decarboxylation pathway has a lower energy barrier and is the kinetically favored pathway under these conditions.

| Reaction Pathway | Log(A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| CO₂ Elimination | 12.00 ± 0.30 | 191.2 ± 3.9 |

| CO Elimination | 12.60 ± 0.09 | 210.7 ± 1.2 |

| Overall Reaction | 12.22 ± 0.26 | 193.4 ± 3.4 |

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a specific class of quantum chemical methods that has become exceptionally popular due to its balance of computational accuracy and efficiency. researchgate.net DFT calculates the properties of a molecule based on its electron density, which is a physical observable, rather than the more complex wavefunction. researchgate.net This approach is widely applied to determine the molecular properties of organic compounds. mdpi.comcc.ac.cn

For this compound, DFT can be employed to investigate a range of molecular characteristics:

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. nih.gov This optimized structure represents the minimum energy conformation of the molecule.

Electronic Properties: As with other quantum methods, DFT is used to calculate the HOMO and LUMO energies and the resulting energy gap, providing insights into the molecule's kinetic stability and reactivity. nih.govespublisher.com

Vibrational Frequencies: DFT can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes. The absence of imaginary frequencies in the calculation confirms that the optimized geometry is a true energy minimum. nih.gov

Reactivity Descriptors: DFT allows for the calculation of various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness. These values help in quantitatively predicting the chemical behavior of the molecule.

Molecular Electrostatic Potential (MEP): DFT is used to generate MEP maps, which visually identify the electron-rich and electron-poor regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com

| Property | Significance |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. nih.gov |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. espublisher.com |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites for reactions. nih.gov |

| Vibrational Frequencies | Predicts IR and Raman spectra and confirms structural stability. nih.gov |

| Chemical Reactivity Descriptors | Quantifies aspects like electronegativity and chemical hardness. |

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

Spectroscopic methods are crucial for understanding the mechanistic pathways of reactions involving Ethyl 1-piperidineglyoxylate. One key area of study has been its unimolecular decomposition in the gas phase.

Research into the gas-phase elimination kinetics of this compound has provided significant mechanistic insights. researchgate.net These studies, conducted in a seasoned static reaction vessel and in the presence of a free radical suppressor like toluene (B28343), have shown that the decomposition is a homogeneous, unimolecular reaction that adheres to a first-order rate law. researchgate.net The experiments were performed over a temperature range of 270–415°C and pressures of 37–114 Torr. researchgate.net

The kinetic data from these studies allow for the determination of Arrhenius parameters, which describe the temperature dependence of the reaction rates for different decomposition pathways. researchgate.net This provides a fundamental understanding of the compound's thermal stability and decomposition mechanisms.

Spectrophotometric techniques are valuable for the quantitative analysis and reaction monitoring of chemical compounds. For this compound, High-Performance Thin-Layer Chromatography (HPTLC) with densitometric scanning has been identified as a viable analytical method. This technique allows for the quantification of the compound and can be used for quality control and stability studies. The analysis involves scanning at a specific wavelength where the compound absorbs light, which for this compound has been noted at 282 nm.

The gas-phase elimination kinetics of this compound have been determined, yielding specific rate coefficients for its decomposition pathways. The Arrhenius equations, which relate the rate constant (k) to the activation energy (Ea) and temperature (T), have been established for the formation of carbon dioxide (CO2) and carbon monoxide (CO). researchgate.net

Table 1: Arrhenius Equations for the Gas-Phase Elimination of this compound

| Decomposition Product | Arrhenius Equation (log k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| CO₂ | (12.00 ± 0.30) - (191.2 ± 3.9) / (2.303 RT) | 191.2 ± 3.9 |

| CO | (12.60 ± 0.09) - (210.7 ± 1.2) / (2.303 RT) | 210.7 ± 1.2 |

| Overall | (12.22 ± 0.26) - (193.4 ± 3.4) / (2.303 RT) | 193.4 ± 3.4 |

Data sourced from a study on the gas-phase elimination kinetics of selected ethyl esters of 2-oxo-carboxylic acids. researchgate.net

Additionally, densitometric HPTLC methods have been developed for quantitative analysis, providing specific parameters for achieving linearity and precision.

Table 2: Densitometric HPTLC Analysis Parameters for this compound Analogs

| Parameter | Method I (Normal Phase) | Method II (Reversed Phase) |

|---|---|---|

| Stationary Phase | Silica (B1680970) gel 60 F254 | RP-18 silica gel 60 F254 |

| Developing System/Mobile Phase | Hexane-Ethyl acetate (B1210297) (8.5:1.5 v/v) | Methanol-Acetone (4:6 v/v) |

| Detection Wavelength | 282 nm | |

| Linearity Range | 50-800 ng/spot | 50-800 ng/spot |

| Correlation Coefficient (r²) | 0.9989 | 0.9987 |

These methods, while demonstrated for a different compound, utilize a detection wavelength of 282 nm which is applicable for compounds containing similar chromophores.

X-ray Crystallography for Ligand-Protein Complex Structural Elucidation

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including complex arrangements of small molecules bound to proteins. This method provides crucial information for structure-based drug design by revealing the precise interactions between a ligand and its protein target. hmdb.caeuropa.eu The process involves crystallizing the ligand-protein complex and analyzing the diffraction pattern of X-rays passed through the crystal. hmdb.ca

Based on available public research, there are no specific X-ray crystallography studies detailing the structure of this compound in a complex with a protein.

Other Advanced Analytical Techniques for Reaction Progression and Product Characterization

Beyond spectrophotometry, a range of other analytical techniques are essential for monitoring reaction progression and characterizing the products of reactions involving this compound.

The study of the gas-phase elimination of this compound identified the resultant products through analysis of the pressure change in the reaction system, which indicated the stoichiometry of the decomposition. researchgate.net

For a comprehensive characterization of reaction products and any intermediates, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard. nih.govmsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. nih.govmsu.edu This would be particularly useful for identifying the products of the thermal decomposition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, provides detailed information about the chemical structure and connectivity of atoms within a molecule. msu.edu It is an indispensable tool for confirming the structure of reaction products and for identifying impurities. sigmaaldrich.com

While these techniques are standard for chemical analysis, specific studies detailing their application to monitor the progression of reactions involving this compound are not extensively available in public literature. However, predicted mass spectrometry data, such as collision cross-sections for various adducts of this compound, are available and can aid in future analytical work. uni.lu

Future Research Directions and Perspectives for Ethyl 1 Piperidineglyoxylate

Exploration of Novel Reactivity Patterns and Chemical Transformations

Future investigations into Ethyl 1-piperidineglyoxylate will likely focus on uncovering new aspects of its reactivity and how it can be transformed into other useful chemicals. The presence of an α-keto ester and a tertiary amine within its structure provides a rich playground for chemical reactions.

Systematic studies are needed to explore its behavior in a wider range of reaction types. This includes investigating its potential in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, which can lead to the efficient synthesis of diverse molecular scaffolds. Additionally, its use in cycloaddition reactions to form various heterocyclic ring systems is an area ripe for exploration.

A key area of interest is the study of "matched molecular pairs" (MMPs). nih.gov This involves comparing this compound to structurally similar compounds to understand how small changes in its chemical structure affect its biological activity. nih.gov By systematically replacing parts of the molecule, for instance, substituting the piperidine (B6355638) ring with other cyclic amines or altering the ethyl ester group, researchers can create a library of related compounds. Analyzing the activity profiles of these new compounds can reveal which structural features are crucial for specific biological effects, guiding the design of more potent and selective molecules. nih.gov

This approach of generating and analyzing MMPs can identify specific chemical transformations that lead to compounds with entirely different biological activities. nih.gov Such transformations are particularly valuable as they can repurpose a known chemical scaffold for new applications.

Development of Sustainable Synthetic Methodologies for the Compound

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances. imist.maresearchgate.net Future research on this compound will prioritize the development of more sustainable and environmentally friendly production methods.

Traditional chemical synthesis often relies on volatile and toxic organic solvents. jocpr.com A key goal for future research is to replace these with greener alternatives such as water, supercritical fluids like CO2, or bio-based solvents. jocpr.comorientjchem.org Water is a particularly attractive solvent due to its non-toxic and readily available nature. orientjchem.org Hydrothermal reactions, which are conducted in water at elevated temperatures and pressures, could offer an environmentally benign route to synthesize or modify this compound. nih.gov

Another important aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. nih.gov Developing highly efficient and reusable catalysts for the synthesis of this compound would be a significant advancement. This could involve designing solid catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and production costs.

Furthermore, the concept of "atom economy," which seeks to maximize the incorporation of all materials used in the process into the final product, will be a guiding principle. imist.ma Synthetic routes with high atom economy are inherently more sustainable as they generate fewer byproducts.

| Green Chemistry Principle | Application to this compound Synthesis |

| Safer Solvents | Replacing traditional organic solvents with water, supercritical CO2, or bio-based alternatives. jocpr.comorientjchem.org |

| Catalysis | Development of reusable catalysts to improve reaction efficiency and reduce waste. nih.gov |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. imist.ma |

| Renewable Feedstocks | Investigating the use of starting materials derived from renewable resources instead of fossil fuels. jocpr.com |

Integration with Advanced Computational Modeling for Rational Design and Discovery

Advanced computational modeling is set to revolutionize the way new compounds are designed and discovered. tms.org For this compound, computational tools can provide deep insights into its properties and interactions, guiding the development of new applications.

Molecular dynamics simulations can be used to study the flexibility and conformational preferences of the molecule. nih.gov This information is crucial for understanding how it interacts with biological targets. For instance, simulations can predict how the piperidine ring and the glyoxylate (B1226380) group orient themselves in the binding pocket of a protein.

Quantum mechanics calculations can provide detailed information about the electronic structure of this compound, helping to predict its reactivity in different chemical environments. This knowledge can be used to design new reactions and to understand the mechanisms of existing ones.

A particularly exciting prospect is the use of computational modeling for the rational design of new molecules based on the this compound scaffold. By creating virtual libraries of related compounds and using computational methods to predict their properties, researchers can prioritize the synthesis of the most promising candidates. researchgate.net This approach can significantly accelerate the discovery of new compounds with desired activities, while reducing the time and resources spent on trial-and-error synthesis.

The integration of computational modeling with experimental work will create a powerful feedback loop. Experimental results can be used to refine and validate the computational models, while the models can provide new hypotheses to be tested in the lab. This synergy will be essential for unlocking the full potential of this compound and its derivatives in various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-piperidineglyoxylate, and what parameters critically influence yield and purity?

- Methodological Answer : this compound (CAS 18263-25-7, C9H15NO3) is synthesized via condensation reactions involving piperidine derivatives and glyoxylic acid esters. Key parameters include:

- Temperature control : Optimal reaction temperatures (typically 0–25°C) minimize side reactions like ester hydrolysis.

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reagent solubility and reaction homogeneity.

- Catalyst use : Acid or base catalysts (e.g., p-toluenesulfonic acid) may accelerate intermediate formation.

Post-synthesis, purification via column chromatography or recrystallization is critical. Researchers must document all parameters exhaustively to ensure reproducibility, as per experimental reporting standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be analyzed?

- Methodological Answer :

- FT-IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, piperidine N-H bend at ~1550 cm⁻¹). Reference spectra (e.g., Aldrich FT-IR Collection, Entry 5041) provide benchmarks for structural validation .

- NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., ethyl ester CH3 at δ 1.2–1.4 ppm, piperidine CH2 groups at δ 2.5–3.0 ppm). ¹³C NMR resolves carbonyl carbons (~165–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]+ m/z 186.1125) and fragmentation patterns.

Cross-referencing data with literature and spectral libraries ensures accurate interpretation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Incompatible Materials : Avoid strong acids/bases and oxidizing agents to prevent hazardous decomposition (e.g., CO, NOx emissions under combustion) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Conduct reactions in a fume hood.

- Waste Disposal : Neutralize waste with inert adsorbents (e.g., vermiculite) before disposal as hazardous chemical waste.

Advanced Research Questions

Q. How can batch-to-batch variability in this compound synthesis be minimized for reproducible pharmacological studies?

- Methodological Answer :

- Quality Control (QC) : Implement HPLC (≥95% purity threshold) and NMR to assess batch consistency. For sensitive assays (e.g., enzyme inhibition), request peptide-content analysis to quantify active species .

- Process Optimization : Use design-of-experiment (DoE) frameworks to identify critical variables (e.g., reaction time, stoichiometry). Statistical tools (e.g., ANOVA) resolve factor interactions.

- Documentation : Adhere to standardized reporting guidelines (e.g., Beilstein Journal protocols) to ensure transparency .

Q. How should researchers address contradictions between experimental reactivity data and computational predictions for this compound?

- Methodological Answer :

- Data Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude environmental artifacts.

- Multimodal Characterization : Combine experimental data (e.g., kinetic studies, X-ray crystallography) with DFT calculations to reconcile discrepancies.

- Literature Synthesis : Compare results with prior studies on analogous piperidine esters to identify trends or outliers .

Q. What experimental design principles apply to studying this compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis or LC-MS. Use Arrhenius plots to derive activation energy.

- Control Variables : Maintain constant ionic strength (using KCl) and temperature (25°C). Include negative controls (e.g., ester-free buffers).

- Statistical Robustness : Triplicate measurements and error analysis (e.g., standard deviation) ensure reliability. Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。